4-[ethyl(methylsulfonyl)amino]-N-propylbenzamide
Overview
Description
4-[ethyl(methylsulfonyl)amino]-N-propylbenzamide is a useful research compound. Its molecular formula is C13H20N2O3S and its molecular weight is 284.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.11946368 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Effects on Cellular Processes
One study explored the impact of compounds similar to 4-[ethyl(methylsulfonyl)amino]-N-propylbenzamide on the induction of toxicity and transformation in cells. It was found that certain benzamide derivatives can alter toxic and transforming effects of various chemicals in BALB/3T3 cells, highlighting the importance of nuclear poly ADP-ribosyl synthetase in DNA damage repair and the chemical induction of transformation (Lubet et al., 1984).
Role in Biocatalysis and Metabolism
Research on biaryl-bis-sulfonamide AMPA receptor potentiators demonstrated the use of microbial-based biocatalytic systems for producing mammalian metabolites. This approach supported the structural characterization of drug metabolites, indicating a significant application in drug development and clinical investigations (Zmijewski et al., 2006).
Applications in Material Science
Studies on novel aromatic polyimides involved compounds related to this compound for the synthesis and characterization of materials with potential applications in electronics and coatings. These materials exhibited solubility in organic solvents and high thermal stability, indicating their utility in various industrial applications (Butt et al., 2005).
Environmental Applications
Another study explored the use of a novel adsorbent for the removal of Ni(II) from aqueous solutions. This adsorbent, incorporating a sulfonamide-based ligand, showed high removal efficiency and provided insights into the mechanisms of metal ion adsorption. This research highlights the potential of sulfonamide derivatives in environmental remediation efforts (Rahman & Nasir, 2019).
Properties
IUPAC Name |
4-[ethyl(methylsulfonyl)amino]-N-propylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-4-10-14-13(16)11-6-8-12(9-7-11)15(5-2)19(3,17)18/h6-9H,4-5,10H2,1-3H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLDNPORISFASB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)N(CC)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.